2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic benzamide derivative featuring a pyrazole core substituted with a furan-3-yl group at the 4-position and an ethyl linker connecting the pyrazole to the benzamide moiety. This compound’s hybrid structure combines aromatic heterocycles (furan and pyrazole) with a benzamide scaffold, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to such motifs .
Properties
IUPAC Name |
2-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCJLCPKZPZDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride, 3-furylhydrazine, and ethyl bromoacetate.
Step 1 Formation of 2-chloro-N-(2-bromoethyl)benzamide: This intermediate is synthesized by reacting 2-chlorobenzoyl chloride with ethyl bromoacetate in the presence of a base like triethylamine.
Step 2 Formation of 4-(furan-3-yl)-1H-pyrazole: This is achieved by reacting 3-furylhydrazine with an appropriate diketone or aldehyde under acidic conditions.
Step 3 Coupling Reaction: The final step involves the nucleophilic substitution of the bromo group in 2-chloro-N-(2-bromoethyl)benzamide with the pyrazole derivative to form 2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of phase transfer catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction kinetics.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The nitro group (if present) on the benzamide can be reduced to an amine.
Substitution: The chloro group on the benzamide can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Catalysis: Potential use in catalytic processes due to its structural features.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Activity: Potential antimicrobial properties due to its structural components.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Polymer Chemistry: Potential monomer for the synthesis of functional polymers.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The chloro group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the target, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide , differing primarily in substituents, linker groups, or heterocyclic systems. These variations influence physicochemical properties, bioactivity, and synthetic accessibility.
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Substituent Effects: Chlorine vs. Fluorine: The target compound’s 2-chlorobenzamide group may confer greater lipophilicity compared to Compound C’s 4-fluoro substituent, which could enhance membrane permeability but reduce solubility .
Linker Flexibility :
- The ethyl linker in the target compound and Compound C provides conformational flexibility, which may aid in binding to flexible active sites. In contrast, Compound A’s cyclopropyl group restricts rotation, possibly improving binding specificity .
Bioactivity Hypotheses: Compound B’s dihydropyrazole core and dual chlorine substituents suggest rigidity and electron-withdrawing effects, which are often associated with antimicrobial or anti-inflammatory activity . The target compound’s furan-pyrazole hybrid structure aligns with known kinase inhibitors (e.g., JAK/STAT pathway modulators), though experimental validation is needed .
Synthetic Challenges: Compound A’s phenoxy and cyclopropyl groups may complicate synthesis due to steric hindrance, whereas the target compound’s linear ethyl-furan-pyrazole system is more straightforward .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
